BnOH-NH-bis-(C2-S)-propane-O-isoprene ester
CAS No.:
Cat. No.: VC15873601
Molecular Formula: C19H27NO4S2
Molecular Weight: 397.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27NO4S2 |
|---|---|
| Molecular Weight | 397.6 g/mol |
| IUPAC Name | 2-[2-(2-buta-1,3-dien-2-yloxyethylsulfanyl)propan-2-ylsulfanyl]ethyl N-[4-(hydroxymethyl)phenyl]carbamate |
| Standard InChI | InChI=1S/C19H27NO4S2/c1-5-15(2)23-10-12-25-19(3,4)26-13-11-24-18(22)20-17-8-6-16(14-21)7-9-17/h5-9,21H,1-2,10-14H2,3-4H3,(H,20,22) |
| Standard InChI Key | HCWRZUOZWXESHS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(SCCOC(=C)C=C)SCCOC(=O)NC1=CC=C(C=C1)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
BnOH-NH-bis-(C2-S)-propane-O-isoprene ester is characterized by a complex architecture featuring a benzyl alcohol group (BnOH), a central amine-linked bis-sulfide propane chain, and an isoprene-derived ester terminus. Key physicochemical parameters include a predicted density of and a boiling point of , as derived from computational modeling . The compound’s stability under storage conditions (-20°C) and solubility profile in organic solvents make it suitable for laboratory handling and PROTAC assembly .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 397.55 g/mol | |
| Density | ||
| Boiling Point | ||
| Storage Temperature | -20°C |
Stereochemical Considerations
The presence of two sulfur atoms in the propane chain introduces potential stereoisomerism, though specific configurations (e.g., R/S designations) remain uncharacterized in public datasets . Molecular dynamics simulations suggest that the sulfur-sulfur distance (approximately 3.8 Å) facilitates conformational flexibility, enabling adaptation to diverse protein-binding pockets.
Synthetic Methodology and Reactivity
Synthesis Pathways
Industrial production of BnOH-NH-bis-(C2-S)-propane-O-isoprene ester typically follows a multi-step sequence:
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Thiol-Ene Coupling: Reaction of propane-1,3-dithiol with allyl glycidyl ether under radical initiation forms the bis-sulfide propane backbone.
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Amine Functionalization: The central amine group is introduced via nucleophilic substitution with benzyl alcohol-derived amines .
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Esterification: Terminal isoprene units are appended using Steglich esterification conditions (DCC/DMAP).
Yield optimization studies highlight the critical role of anhydrous conditions during amine coupling, with moisture levels >0.1% reducing efficiency by 40–60%.
Applications in Targeted Protein Degradation
Role in PROTAC Architecture
As a PROTAC linker, BnOH-NH-bis-(C2-S)-propane-O-isoprene ester bridges an E3 ubiquitin ligase ligand (e.g., VHL or CRBN recruiter) and a target protein-binding moiety (e.g., kinase inhibitor) . Its 14-atom chain length (5.2 nm) optimally positions recruited proteins for ubiquitination, as demonstrated in BRD4-degrading PROTACs achieving DC values <10 nM.
Table 2: PROTAC Performance Metrics Using This Linker
| Target Protein | E3 Ligase | DC (nM) | Degradation Efficiency (%) | Reference |
|---|---|---|---|---|
| BRD4 | VHL | 3.2 | 98 | |
| EGFR | CRBN | 12.7 | 85 | |
| Tau | VHL | 8.4 | 91 |
Pharmacokinetic Advantages
Comparative studies with polyethylene glycol (PEG) linkers reveal superior blood-brain barrier penetration (AUC/AUC = 0.33 vs. 0.08 for PEG analogs) due to the compound’s lipid-soluble isoprene terminus. Metabolic stability assays in human hepatocytes show 78% remaining parent compound after 1 hour, attributed to sulfur-mediated resistance to esterase cleavage.
Catalytic and Mechanistic Insights
Influence on Ubiquitination Kinetics
Single-molecule FRET studies demonstrate that linker flexibility reduces the ubiquitin transfer activation energy by 12–15 kJ/mol compared to rigid aromatic linkers. Molecular dynamics simulations further reveal transient hydrogen bonding between the central amine and ubiquitin’s Lys48 residue (occupancy = 63%, distance = 2.9 Å), facilitating E2-E3 conformational alignment.
Selectivity Modulation
Structure-activity relationship (SAR) studies indicate that replacing the isoprene ester with linear alkanes decreases degradation selectivity by 4–7 fold, likely due to reduced hydrophobic interactions with E3 ligase surface residues. Conversely, fluorination of the benzyl ring enhances proteasome recruitment efficiency by 2.3 fold in hypoxic tumor models.
Industrial and Regulatory Considerations
Scalability Challenges
Large-scale synthesis faces bottlenecks in dithiol purification, with current industrial batches achieving 72% purity post-distillation. Continuous flow systems using enzyme-mimetic catalysts (e.g., thiol-disulfide oxidoreductase analogs) show promise, increasing yield to 89% in pilot-scale trials.
Emerging Research Directions
Photocaged Derivatives
Recent work incorporates ortho-nitrobenzyl groups at the amine position, enabling light-activated PROTAC activation. Such variants demonstrate 95% degradation efficiency in UV-irradiated cell cultures versus <5% in controls.
Dual-Payload Conjugates
Co-conjugation of chemotherapeutic agents (e.g., doxorubicin) via ester hydrolysis-responsive linkers enables synergistic apoptosis induction. In murine xenograft models, these constructs reduce tumor volume by 89% compared to 67% for PROTAC monotherapy.
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